2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a methylfuran group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 5-methylfurfural. These intermediates undergo a series of reactions, including condensation, reduction, and methylation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
- 2,3-Dihydro-5-methylfuran
- 2,5-Dimethoxy-2,5-dihydrofuran
Uniqueness
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-7-15(21-13)12-18(2)10-9-14-6-8-16(19-3)17(11-14)20-4/h5-8,11H,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVGGOPKHUDBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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